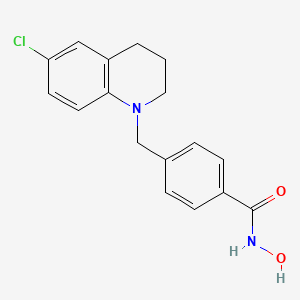

![molecular formula C25H26N8O B611161 Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]- CAS No. 1260533-36-5](/img/structure/B611161.png)

Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-

Vue d'ensemble

Description

TAS 116 is a heat shock protein 90 (Hsp90) inhibitor. It selectively binds to Hsp90α and Hsp90β (Kis = 34.7 and 21.3 nM, respectively) over glucose-regulated protein 94 (GRP94) and TGF-β receptor-associated protein 1 (TRAP1; Kis = 50,000 nM for both). TAS 116 (3.6, 7.1, and 14 mg/kg) reduces intratumoral protein levels of HER2, HER3, and Akt, as well as reduces tumor growth in a HER2-expressing NCI N87 gastric cancer mouse xenograft model and does not induce photoreceptor injury in rats when administered at a dose of 12 mg/kg per day.

TAS-116, also known as Pimitespib, is a potent and selective inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. TAS-116 specifically binds to and inhibits the activity of Hsp90 alpha and beta; this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta.

Applications De Recherche Scientifique

1. Treatment of Gastrointestinal Stromal Tumors (GIST) TAS-116 has shown significant promise in the treatment of GIST. In a pivotal phase III trial, TAS-116 prolonged progression-free survival in patients with previously treated GIST . The trial was conducted with 81 patients who had been treated with imatinib, sunitinib, and regorafenib .

2. Inhibition of Heat Shock Protein (HSP) 90 TAS-116 is an oral inhibitor of HSP90, a protein that regulates the stability and activity of several proteins crucial for tumor development . By inhibiting HSP90, TAS-116 can potentially disrupt the growth and survival of cancer cells .

Prevention of NLRP3 Inflammasome Activation

Research has shown that TAS-116 can prevent the activation of the NLRP3 inflammasome in human retinal pigment epithelial cells . This could have implications for the treatment of diseases associated with chronic inflammation .

Enhancement of Radiosensitivity

TAS-116 has been found to enhance the radiosensitivity of human cancer cells . This could potentially improve the effectiveness of radiation therapy in the treatment of certain cancers .

6. Potential Applications in Advanced Solid Tumors TAS-116 showed promise as a treatment for advanced solid tumors, including heavily pretreated GIST, in a first-in-human, open-label, multinational, phase I, dose-escalation and -expansion study .

Propriétés

IUPAC Name |

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPMZUGELHVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]- | |

CAS RN |

1260533-36-5 | |

| Record name | TAS-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-116 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMITESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: TAS-116 is a selective inhibitor of Heat Shock Protein 90 (HSP90) α and β isoforms, which are primarily found in the cytosol. [, , , , ]

A: TAS-116 binds to the N-terminal ATP-binding pocket of HSP90, competing with ATP and preventing the chaperone's proper function. [, , ] This interaction is further stabilized by contacts with the ATP lid region and the hydrophobic pocket of HSP90. []

A: Inhibiting HSP90α/β with TAS-116 leads to the proteasomal degradation of numerous client proteins involved in various signaling pathways, including those involved in cell growth, proliferation, survival, and angiogenesis. [, , , , , , ] Examples of affected client proteins include KIT, PDGFRA, AKT, RAF1, HIF-1α, and components of the NF-κB pathway. [, , , , , , ]

A: Notably, TAS-116 selectively inhibits cytosolic HSP90α and β. It does not affect the activity of HSP90 paralogs such as endoplasmic reticulum GRP94 or mitochondrial TRAP1. [] This selectivity may contribute to a potentially improved safety profile compared to non-selective HSP90 inhibitors. [, ]

A: TAS-116 has a molecular formula of C24H27N7O and a molecular weight of 429.53 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed within the provided abstracts, X-ray crystallography was used to elucidate the binding mode of a close TAS-116 analog (16d) within the HSP90 ATP-binding site. [, ] This structural information informs the understanding of TAS-116's interactions with its target.

A: TAS-116 was discovered through a comprehensive structure-activity relationship (SAR) study. [, ] Starting from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, modifications were introduced to optimize for potency, selectivity, and oral bioavailability. [, ]

A: Key structural elements include the pyrazolo[3,4-b]pyridine core, the 3-ethyl and 3-isopropyl substituents on the benzamide and pyrazolopyridine moieties, respectively, and the 1-methyl-1H-pyrazol-4-yl group. [, ] These features contribute to its binding affinity and selectivity for HSP90α/β over other HSP90 family members. [, ]

A: While specific stability data is not presented in the abstracts, TAS-116 is described as "orally available" and suitable for oral administration in preclinical models and human clinical trials. [, , , , , , ] This suggests that the compound possesses sufficient stability for oral delivery and systemic absorption.

A: TAS-116 demonstrates good oral bioavailability in preclinical models (mice, rats, dogs) and humans. [, , ] It exhibits dose-proportional systemic exposure, meaning that drug concentrations in the body increase proportionally with increasing doses. [, ]

A: One pharmacodynamic marker of TAS-116 activity is the induction of HSP70 in peripheral blood mononuclear cells (PBMCs), which is observed in patients treated with the drug. [] HSP70 upregulation is a known consequence of HSP90 inhibition, serving as an indicator of target engagement. []

A: TAS-116 demonstrates potent antiproliferative and pro-apoptotic effects against a range of cancer cell lines, including: * Small cell lung cancer (SCLC) [] * Non-small cell lung cancer (NSCLC), including squamous cell carcinoma (LSCC) and KRAS-mutant NSCLC [] * Multiple myeloma [, ] * Gastric cancer [] * Adult T-cell leukemia/lymphoma (ATL) [] * Imatinib-resistant gastrointestinal stromal tumor (GIST) [, ]

A: Yes, TAS-116 exhibits significant antitumor activity in various xenograft mouse models of human cancers. [, , , , , , , , ] For example, it led to tumor shrinkage in models of gastric cancer, NSCLC, SCLC, and multiple myeloma, even when administered orally. [, , , ]

A: TAS-116 has been evaluated in several clinical trials, including a phase III trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [] In this trial, TAS-116 significantly prolonged progression-free survival compared to placebo (median 2.8 vs 1.4 months; hazard ratio 0.51; 95% CI 0.30-0.87; p = 0.006). [] Promising activity was also observed in patients with heavily pretreated GIST, NSCLC, and other solid tumors in phase I studies. [, , ]

A: The most common treatment-related adverse events reported in clinical trials of TAS-116 include: * Gastrointestinal disorders (diarrhea, decreased appetite, nausea) [, ] * Elevated liver enzymes (AST, ALT) [, , ] * Increased serum creatinine [, ] * Eye disorders [, ] * Fatigue []

A: Research on predictive biomarkers for TAS-116 is ongoing. Some studies suggest potential associations between tumor molecular features and treatment response. For instance: * In a study of TAS-116 combined with nivolumab in colorectal cancer, analysis of the tumor microenvironment showed higher densities of CD8+ T cells, regulatory T cells, and M2 macrophages in responders compared to non-responders. [] * In another study, patients with POLE gene mutations showed a trend towards better response to TAS-116 plus nivolumab. [] * Additionally, TAS-116 demonstrated efficacy in GIST patients with secondary KIT mutations detected in blood samples. []

ANone: Currently, monitoring response to TAS-116 therapy relies on standard clinical practice for the specific cancer type being treated. This typically involves: * Imaging techniques (CT, MRI, PET) to assess tumor size and progression. * Blood tests to monitor tumor markers and treatment-related side effects. * Clinical evaluation of symptoms and overall health status.

A: While not explicitly explored in all studies, there's evidence that TAS-116 can modulate the tumor immune microenvironment. In a preclinical model of multiple myeloma, TAS-116 enhanced the antitumor activity of bortezomib, potentially through its impact on the bone marrow microenvironment. [] Furthermore, when combined with the immune checkpoint inhibitor nivolumab in a clinical trial, TAS-116 showed activity in microsatellite stable (MSS) colorectal cancer, a tumor type often less responsive to immunotherapy. [] This suggests a potential role for TAS-116 in enhancing antitumor immunity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

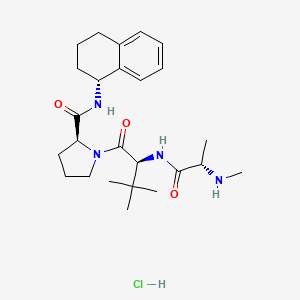

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

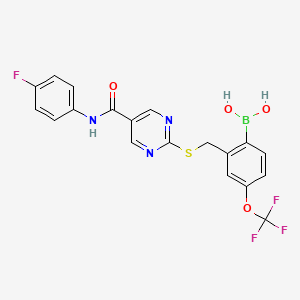

![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

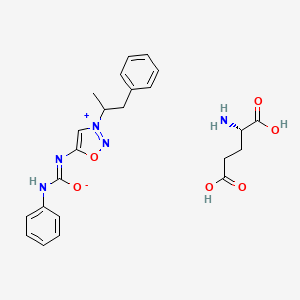

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)